4-(4-Nitrophenoxy)benzaldehyde

Description

The exact mass of the compound 4-(4-Nitrophenoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Nitrophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

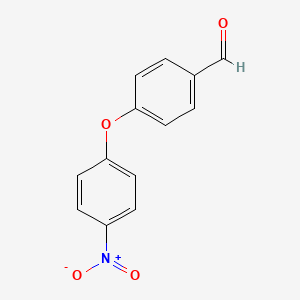

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHOSUFDGPHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406282 | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50961-54-1 | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Nitrophenoxy)benzaldehyde: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 4-(4-Nitrophenoxy)benzaldehyde, a versatile aromatic ether with significant applications in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical properties, presents a robust and validated synthesis protocol, and explores its utility as a chemical intermediate. The information is structured to provide not only procedural steps but also the underlying scientific principles that govern its synthesis and reactivity.

Introduction and Core Concepts

4-(4-Nitrophenoxy)benzaldehyde is a key organic intermediate characterized by a diaryl ether linkage, connecting a benzaldehyde moiety to a nitrophenyl group. Its chemical architecture, featuring both a reactive aldehyde and an electron-deficient nitro-aromatic system, makes it a valuable precursor in the synthesis of more complex molecules.[1] The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound provides a linear text representation of its structure, essential for cheminformatics and computational chemistry applications.

Canonical SMILES String: C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)[O-][2][3]

The synthesis and application of this compound are rooted in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[4] This guide will focus on a well-established SNAr pathway for its preparation, offering insights into the mechanistic rationale and experimental design.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of 4-(4-Nitrophenoxy)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-nitrophenoxy)benzaldehyde | [2][3] |

| CAS Number | 50961-54-1 | [2][3] |

| Molecular Formula | C₁₃H₉NO₄ | [1][2][3] |

| Molecular Weight | 243.22 g/mol | [1][2] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 104-112 °C | [1] |

| InChI | InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H | [2][3] |

| InChIKey | OCHOSUFDGPHRJA-UHFFFAOYSA-N | [2][3] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 4-(4-Nitrophenoxy)benzaldehyde is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reaction between an activated aryl halide and a nucleophilic phenol.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[4] The viability of this specific synthesis hinges on two key electronic features of the reactants:

-

Activation of the Electrophile: The benzaldehyde ring, substituted with a fluorine atom at the para-position (4-fluorobenzaldehyde), is activated towards nucleophilic attack. While the aldehyde group is moderately electron-withdrawing, the high electronegativity of the fluorine atom is critical. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[4] Halogen reactivity follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state leading to the intermediate.[4]

-

Nucleophilicity and Stability of the Nucleophile: 4-Nitrophenol serves as the nucleophile. The phenolic proton is acidic and can be readily removed by a mild base to form a more potent phenoxide nucleophile. The presence of the para-nitro group on the phenoxide enhances the stability of the starting nucleophile but, more importantly, activates the product's second aromatic ring for potential downstream modifications.

The overall transformation is depicted in the workflow below.

Sources

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)benzaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)benzaldehyde, a versatile bifunctional molecule of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The compound's unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group, the diaryl ether linkage, and the reactive aldehyde moiety, make it a valuable building block for a diverse range of organic transformations and the construction of complex molecular architectures. This document offers an expert synthesis of its physicochemical properties, detailed synthetic and purification protocols, characteristic reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Profile

4-(4-Nitrophenoxy)benzaldehyde is a crystalline solid whose molecular framework is defined by a benzaldehyde ring connected to a 4-nitrophenyl group through an ether linkage. This arrangement dictates its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of 4-(4-Nitrophenoxy)benzaldehyde

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-nitrophenoxy)benzaldehyde | N/A |

| CAS Number | 39950-96-2 | [1] |

| Molecular Formula | C₁₃H₉NO₄ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 439.8 ± 40.0 °C (Predicted) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis and Purification: A Methodological Deep Dive

The construction of the diaryl ether bond in 4-(4-Nitrophenoxy)benzaldehyde is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction, specifically an Ullmann condensation or a related variant. This approach offers a reliable and scalable route to the target compound.

Recommended Synthetic Workflow

The synthesis involves the coupling of an activated aryl halide, 4-fluorobenzaldehyde, with the nucleophilic phenoxide generated from 4-nitrophenol. The fluorine atom serves as an excellent leaving group, activated by the electron-withdrawing aldehyde.

Caption: Synthetic workflow for 4-(4-Nitrophenoxy)benzaldehyde via SₙAr.

Step-by-Step Synthesis Protocol

Materials:

-

4-Nitrophenol

-

4-Fluorobenzaldehyde

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30-60 minutes. The formation of the potassium 4-nitrophenoxide salt will be visually evident by a color change.

-

Coupling Reaction: Add 4-fluorobenzaldehyde (1.05 eq) to the reaction mixture.

-

Heat the mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water.

-

For a more complete recovery, the aqueous filtrate can be extracted with ethyl acetate (3x). The combined organic layers are then washed with water, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is combined with the main precipitated solid.

-

Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expertise-Driven Rationale:

-

Reagents: 4-Fluorobenzaldehyde is chosen over its chloro- or bromo-analogs due to the superior ability of fluorine to activate the ring towards nucleophilic attack in SₙAr reactions. Anhydrous K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions with the aldehyde.

-

Solvent: DMF is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation and accelerates the SₙAr reaction rate.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the C-F bond cleavage.

-

Purification: Recrystallization is a robust method for purifying crystalline solids. The ethyl acetate/hexane solvent system provides a good polarity gradient, allowing for high recovery of the desired product while leaving impurities in the mother liquor.

Spectroscopic Characterization Profile

Table 2: Predicted Spectroscopic Data for 4-(4-Nitrophenoxy)benzaldehyde

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, -CHO), ~8.3 (d, 2H, Ar-H ortho to -NO₂), ~7.95 (d, 2H, Ar-H ortho to -CHO), ~7.2 (d, 2H, Ar-H ortho to ether O), ~7.1 (d, 2H, Ar-H ortho to ether O). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~191 (C=O), ~163 (Ar-C-O), ~144 (Ar-C-NO₂), ~133 (Ar-C-CHO), ~132 (Ar-CH), ~126 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-CH). |

| FT-IR (KBr, cm⁻¹) | ν ~1705 (C=O aldehyde stretch), ~1590 & ~1490 (C=C aromatic stretch), ~1520 & ~1345 (asymmetric & symmetric N-O nitro stretch), ~1250 (asymmetric C-O-C ether stretch). |

| Mass Spec. (EI) | m/z 243 [M]⁺•, fragments corresponding to loss of -CHO (m/z 214), and cleavage of the ether bond. |

Trustworthiness of Predictions: These predicted values are based on standard chemical shift tables and correlation charts for NMR and IR spectroscopy. The aldehyde proton's downfield shift is highly characteristic[4]. Aromatic proton and carbon signals are estimated based on the additive effects of electron-withdrawing (-CHO, -NO₂) and electron-donating (-OAr) substituents. IR frequencies for carbonyl, nitro, and ether groups are well-documented and highly reliable for structural diagnosis.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 4-(4-Nitrophenoxy)benzaldehyde stems from the distinct reactivity of its two primary functional groups: the aldehyde and the nitro group.

Transformations of the Aldehyde Group

The aldehyde is a gateway to numerous C-C and C-N bond-forming reactions, essential for building molecular complexity.

Caption: Key synthetic transformations of the aldehyde functionality.

Exemplary Protocol: Knoevenagel Condensation This reaction is fundamental for synthesizing α,β-unsaturated systems, which are prevalent in pharmacologically active compounds.

-

In a flask, dissolve 4-(4-Nitrophenoxy)benzaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction provides a key intermediate, 4-(4-aminophenoxy)benzaldehyde, opening up another dimension of synthetic possibilities.

Exemplary Protocol: Nitro Group Reduction with SnCl₂

-

Suspend 4-(4-Nitrophenoxy)benzaldehyde (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the suspension.

-

Heat the mixture to reflux (approx. 78 °C) for 1-3 hours. The reaction mixture will typically become a clear solution.

-

Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate or add 10% NaOH until the pH is basic (pH > 8). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-aminophenoxy)benzaldehyde, which can be purified further if necessary.

Self-Validating System: The choice of SnCl₂ is deliberate; it is a mild and chemoselective reducing agent that effectively reduces aromatic nitro groups without affecting the aldehyde functionality, a common challenge with more powerful reducing agents like LiAlH₄.

Applications in Research and Development

-

Drug Discovery: The diaryl ether motif is a privileged structure in medicinal chemistry. This compound serves as a starting point for synthesizing analogs of natural products or novel heterocyclic scaffolds for screening against various biological targets, including kinases, microbes, and cancer cell lines. The aldehyde can be converted into chalcones, imines, or other functionalities known to possess biological activity.

-

Materials Science: The "push-pull" electronic nature of the molecule (electron-donating ether oxygen and electron-withdrawing nitro/aldehyde groups) makes it a candidate for the synthesis of organic non-linear optical (NLO) materials and dye-sensitized solar cells.

-

Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers through reactions like polycondensation, leading to materials with tailored thermal and optical properties.

Safety and Handling

4-(4-Nitrophenoxy)benzaldehyde should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Strategic Overview: The Significance of 4-(4-Nitrophenoxy)benzaldehyde

<An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)benzaldehyde

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

4-(4-Nitrophenoxy)benzaldehyde is a key building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional groups: the aldehyde and the nitroaryl ether. The aldehyde group provides a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensations, allowing for the introduction of diverse molecular fragments.[1][2] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, a common functional group in many bioactive molecules.

The core of this synthesis lies in the formation of a diaryl ether linkage, a structural motif present in a number of natural products and pharmaceuticals. The method detailed herein is a robust and scalable approach to this important class of compounds.

The Underpinning Science: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(4-nitrophenoxy)benzaldehyde is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[3][4][5] This powerful reaction class allows for the formation of carbon-heteroatom bonds to an aromatic ring.

The Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.

-

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex. The reaction is initiated by the deprotonation of a phenol, in this case, 4-hydroxybenzaldehyde, by a suitable base to form a phenoxide. This highly nucleophilic species then attacks the electron-deficient aromatic ring of an aryl halide, such as 4-fluoronitrobenzene. The attack occurs at the carbon atom bearing the leaving group. The presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to the leaving group is crucial. This group stabilizes the resulting negative charge through resonance, forming a key intermediate known as a Meisenheimer complex.[6]

-

Step 2: Elimination of the Leaving Group. Aromatization is restored through the expulsion of the leaving group, typically a halide ion. The choice of a good leaving group, such as fluoride, is important for the reaction to proceed efficiently.

The overall reaction is a substitution of the halide on the nitro-activated ring with the phenoxide.

Alternative Synthetic Routes: While SNAr is a common and effective method, other approaches to diaryl ether synthesis exist, such as the Ullmann condensation.[7][8] The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[7][8][9] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[7] Modern variations have been developed with improved catalyst systems.

A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-(4-nitrophenoxy)benzaldehyde. This procedure has been optimized for both yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Hydroxybenzaldehyde | 122.12 | 123-08-0 | Starting material |

| 4-Fluoronitrobenzene | 141.10 | 350-46-9 | Starting material |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | Base |

| Dimethylformamide (DMF, anhydrous) | 73.09 | 68-12-2 | Solvent |

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 equivalent), 4-fluoronitrobenzene (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure 4-(4-nitrophenoxy)benzaldehyde.[10]

Workflow Diagram

Caption: A schematic of the synthesis workflow for 4-(4-nitrophenoxy)benzaldehyde.

Product Characterization

The identity and purity of the synthesized 4-(4-nitrophenoxy)benzaldehyde must be confirmed through rigorous analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum should exhibit distinct signals for the aldehyde proton (~10 ppm) and the aromatic protons with appropriate splitting patterns and integration.[11] |

| ¹³C NMR | The spectrum will show the characteristic carbonyl carbon signal of the aldehyde and the signals for the aromatic carbons. |

| FT-IR | The spectrum should display characteristic absorption bands for the aldehyde C=O stretch, the C-O-C ether linkage, and the N-O stretches of the nitro group.[12] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉NO₄, MW: 243.21 g/mol ).[12][13] |

| Melting Point | A sharp melting point consistent with the literature value confirms the purity of the compound. |

Safety and Handling

-

4-Fluoronitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

4-Hydroxybenzaldehyde: May cause skin and eye irritation.[14]

-

Dimethylformamide (DMF): A potential skin and eye irritant. It is also a known reproductive toxin. Use in a fume hood and avoid inhalation or skin contact.

-

Potassium Carbonate: Can cause irritation. Avoid dust inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

-

PubChem. (n.d.). 4-(4-Nitrophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

- American Chemical Society. (2022).

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Journal of the Chemical Society, Chemical Communications. (1979). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Royal Society of Chemistry.

- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)

-

NIST. (n.d.). Benzaldehyde, 4-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde.

- ResearchGate. (2018). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.

- Cambridge University Press. (n.d.). Ullmann Reaction.

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.

- ResearchGate. (2021). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde.

-

Wikipedia. (2023). 4-Hydroxybenzaldehyde. Retrieved from [Link]

- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. University of Turin.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- MDPI. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI.

- ResearchGate. (2012). 1H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III).

- Google Patents. (n.d.). Preparation of fluoronitrobenzene.

- ideXlab. (n.d.).

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. prepchem.com [prepchem.com]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. 4-(4-Nitrophenoxy)benzaldehyde | C13H9NO4 | CID 4739591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)benzaldehyde: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 4-(4-Nitrophenoxy)benzaldehyde, a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its synthesis, detailed modern preparative methods, physicochemical properties, and significant applications. Our focus is on providing not just procedural steps but also the underlying scientific principles and rationale that govern its synthesis and utility.

Introduction and Physicochemical Properties

4-(4-Nitrophenoxy)benzaldehyde is a diaryl ether derivative characterized by a benzaldehyde moiety linked to a 4-nitrophenyl group through an ether oxygen. This molecular architecture, featuring an electron-donating ether linkage and an electron-withdrawing nitro group on one of the aromatic rings, along with a reactive aldehyde functional group, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4-(4-Nitrophenoxy)benzaldehyde [1]

| Property | Value |

| IUPAC Name | 4-(4-nitrophenoxy)benzaldehyde |

| CAS Number | 50961-54-1 |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.21 g/mol |

| Appearance | Slightly yellowish crystalline powder[2] |

| Melting Point | 103-106 °C |

| Boiling Point | 300 °C |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Historical Context: The Dawn of Diaryl Ether Synthesis

The history of 4-(4-Nitrophenoxy)benzaldehyde is intrinsically linked to the development of synthetic methodologies for forming the diaryl ether bond. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis became conceivable and practical with the advent of two major reaction classes: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann Condensation: A Copper-Catalyzed Revolution

In the early 20th century, Fritz Ullmann's discovery that copper could catalyze the reaction between an alkali phenoxide and an aryl halide was a landmark achievement.[3][4] This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, provided the first reliable method for constructing the otherwise challenging C-O-C linkage between two aromatic rings.

The classical Ullmann conditions were harsh, often requiring high temperatures (frequently over 200 °C), stoichiometric amounts of copper powder, and polar, high-boiling solvents.[5] These demanding conditions limited the scope of the reaction to substrates that could withstand such temperatures and often resulted in moderate yields.

Causality Behind Experimental Choices in Early Ullmann Reactions:

-

High Temperatures: Necessary to overcome the high activation energy of the reaction between the relatively unreactive aryl halides and phenoxides.

-

Copper Catalyst: The precise mechanism of copper catalysis in the Ullmann reaction has been a subject of study for over a century. It is generally accepted that copper facilitates the coupling through oxidative addition and reductive elimination steps, lowering the overall energy barrier for the reaction.

-

Polar Aprotic Solvents: Solvents like nitrobenzene or dimethylformamide (DMF) were used for their ability to dissolve the reactants and withstand the high reaction temperatures.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

The development of nucleophilic aromatic substitution (SNAr) provided another powerful tool for the synthesis of diaryl ethers. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[6]

For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group.[6] The presence of the nitro group in the para position of one of the precursors to 4-(4-Nitrophenoxy)benzaldehyde makes this synthetic route particularly viable.

Key Mechanistic Considerations for SNAr:

-

Electron-Withdrawing Groups: These groups are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. The para-position of the nitro group relative to the leaving group allows for effective delocalization of the negative charge onto the nitro group.

-

Leaving Group: The nature of the leaving group is also important. Halides are common leaving groups, with fluoride often being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.

-

Nucleophile: The phenoxide ion, generated from a phenol in the presence of a base, serves as the nucleophile in the synthesis of diaryl ethers via the SNAr pathway.

Modern Synthetic Protocols

Modern advancements in organic synthesis have led to more efficient and milder conditions for the preparation of 4-(4-Nitrophenoxy)benzaldehyde. These methods offer higher yields, greater functional group tolerance, and are more amenable to large-scale production.

Modified Ullmann Condensation

Contemporary Ullmann-type couplings often employ soluble copper salts (e.g., CuI, Cu₂O) and ligands that accelerate the reaction, allowing for lower reaction temperatures (80-120 °C) and catalytic amounts of copper.

Step-by-Step Methodology for Modified Ullmann Synthesis:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-nitrobenzene (1.0-1.2 eq), a copper catalyst such as copper(I) iodide (0.1 eq), and a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq).

-

Solvent and Base Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Modified Ullmann synthesis of 4-(4-Nitrophenoxy)benzaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach remains a highly effective method for synthesizing 4-(4-Nitrophenoxy)benzaldehyde, particularly when starting with a highly activated aryl halide like 4-fluoronitrobenzene.

Step-by-Step Methodology for SNAr Synthesis:

-

Reactant Preparation: In a reaction vessel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) (1.1-1.5 eq), to deprotonate the phenol and form the corresponding phenoxide in situ.

-

Aryl Halide Addition: Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C). The reaction is often complete within a few hours. Monitor its progress by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.

Caption: SNAr synthesis of 4-(4-Nitrophenoxy)benzaldehyde.

Table 2: Comparison of Synthetic Routes

| Feature | Modified Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Copper(I) salt | None (reaction is substrate-activated) |

| Aryl Halide | Bromo or Chloro derivatives are common | Fluoro derivatives are most reactive |

| Temperature | 80-120 °C | 60-80 °C |

| Advantages | Broader substrate scope for less activated aryl halides. | Milder conditions, often faster reactions, no metal catalyst required. |

| Disadvantages | Requires a metal catalyst and ligand, potentially higher temperatures. | Requires a highly electron-deficient aryl halide. |

Applications in Research and Development

4-(4-Nitrophenoxy)benzaldehyde is a valuable intermediate in the synthesis of a wide range of more complex molecules, finding applications in medicinal chemistry, materials science, and as a reagent in organic synthesis.

Pharmaceutical Intermediates

The aldehyde functional group of 4-(4-Nitrophenoxy)benzaldehyde serves as a handle for further chemical transformations. It can readily participate in reactions such as:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.[7]

-

Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones (chalcones), which are scaffolds for various biologically active compounds.[8]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of compounds.

The nitro group can also be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation or diazotization reactions. The diaryl ether motif itself is a common structural feature in many biologically active natural products and synthetic drugs.[5]

Material Science

The rigid, conjugated structure of 4-(4-Nitrophenoxy)benzaldehyde and its derivatives makes them interesting candidates for the development of novel organic materials, including polymers with specific electronic or optical properties.

Conclusion

4-(4-Nitrophenoxy)benzaldehyde, while not having a celebrated moment of discovery, has emerged as a significant molecule in synthetic organic chemistry. Its preparation, historically rooted in the development of the Ullmann condensation and nucleophilic aromatic substitution, is now achievable through refined and efficient modern protocols. The unique combination of a reactive aldehyde, a versatile nitro group, and a stable diaryl ether linkage ensures its continued importance as a key building block for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a thorough examination of its historical context, synthesis, and applications, offering valuable insights for the practicing scientist.

References

-

PubChem. (n.d.). 4-(4-Nitrophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved January 27, 2026, from [Link]

- Padma, R., et al. (2022). Synthesis and Evaluation of 4-Nitro Chalcones: Exploring Antibacterial Activity. Rasayan Journal of Chemistry, 15(Special Issue), 255-260.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 27, 2026, from [Link]

- Beaudry, C. M., et al. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin. Journal of the American Chemical Society, 135(34), 12604–12607.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 27, 2026, from [Link]

-

NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-(4-Nitrophenoxy)benzaldehyde | C13H9NO4 | CID 4739591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bot Verification [rasayanjournal.co.in]

Navigating the Solubility Landscape of 4-(4-Nitrophenoxy)benzaldehyde: A Technical Guide for Researchers

In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility of 4-(4-Nitrophenoxy)benzaldehyde, a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this compound.

Compound Profile: 4-(4-Nitrophenoxy)benzaldehyde

Before delving into its solubility, a foundational understanding of the molecule itself is crucial. 4-(4-Nitrophenoxy)benzaldehyde is a solid, appearing as pale yellow crystals.[1] Its molecular structure, characterized by two aromatic rings linked by an ether bond, and featuring both a nitro group and an aldehyde functional group, dictates its chemical behavior and, consequently, its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₄ | [1][2] |

| Molecular Weight | 243.21 g/mol | [2][3] |

| Melting Point | 104-112 °C | [1] |

| Appearance | Pale yellow crystals | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [3] |

| LogP (octanol-water partition coefficient) | 3.1996 | [3] |

The molecule's significant TPSA value, arising from the polar nitro and aldehyde groups, suggests the potential for interactions with polar solvents. Conversely, the large, nonpolar aromatic backbone, reflected in the LogP value, indicates a predisposition for solubility in nonpolar organic solvents. This inherent duality is central to understanding its solubility characteristics.

Caption: Molecular structure of 4-(4-Nitrophenoxy)benzaldehyde.

Theoretical Solubility Principles and Predictions

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The dissolution process involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.[5]

For 4-(4-Nitrophenoxy)benzaldehyde, we can predict its solubility based on its structural components:

-

Polar Moieties: The nitro (-NO₂) and aldehyde (-CHO) groups are polar and can participate in dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.

-

Nonpolar Framework: The two phenyl rings and the ether linkage constitute a large, nonpolar, and rigid hydrocarbon backbone.

This molecular architecture leads to the following solubility predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of polar groups suggests some affinity for these solvents. However, the large nonpolar surface area of the molecule is expected to significantly limit its solubility in highly polar solvents like water.[5][6][7] Generally, organic compounds with more than four or five carbon atoms per oxygen or nitrogen atom have decreased water solubility.[5][6][7] Solubility in alcohols like ethanol and methanol is expected to be higher than in water due to their lower polarity and the presence of alkyl groups that can interact with the aromatic rings.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents possess polar character and can engage in dipole-dipole interactions with the nitro and aldehyde groups. Solvents like DMSO and DMF are known for their excellent ability to dissolve a wide range of organic compounds and are likely to be effective for 4-(4-Nitrophenoxy)benzaldehyde.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The substantial nonpolar aromatic structure of the molecule suggests good solubility in these solvents. The principle of "like dissolves like" strongly supports this prediction. Aldehydes and ketones are generally soluble in most common organic solvents.[8]

As a point of reference, the structurally related compound, 4-Nitrobenzaldehyde, is reported to be soluble in ethanol, benzene, and glacial acetic acid, with limited solubility in water.[9] This aligns with the theoretical predictions for 4-(4-Nitrophenoxy)benzaldehyde.

A Curated List of Common Laboratory Solvents

To aid in solvent selection, the following table provides key properties of common laboratory solvents, categorized by their polarity.

| Solvent | Class | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) |

| Hexane | Nonpolar | 0.1 | 1.9 | 69 |

| Toluene | Nonpolar | 2.4 | 2.4 | 111 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 40 |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | 35 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 82 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | 189 |

| Methanol | Polar Protic | 5.1 | 32.7 | 65 |

| Ethanol | Polar Protic | 4.3 | 24.6 | 78 |

| Water | Polar Protic | 10.2 | 80.1 | 100 |

Data compiled from various sources.[10][11]

Experimental Protocol for Solubility Determination

The absence of specific quantitative solubility data for 4-(4-Nitrophenoxy)benzaldehyde in the public domain necessitates a reliable experimental protocol for its determination. The following isothermal saturation method is a robust and widely accepted technique.

Materials and Equipment

-

4-(4-Nitrophenoxy)benzaldehyde (purity ≥ 98%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-Nitrophenoxy)benzaldehyde to a series of vials, each containing a known volume of a different solvent. The key is to ensure that solid material remains undissolved after equilibration, confirming saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Gravimetric Method: Weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the remaining solid. The solubility can be calculated as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of 4-(4-Nitrophenoxy)benzaldehyde of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Caption: Experimental workflow for determining solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table for Experimental Solubility Data of 4-(4-Nitrophenoxy)benzaldehyde at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| Water | |||

| DMSO | |||

| DMF |

Conclusion

The solubility of 4-(4-Nitrophenoxy)benzaldehyde is a critical parameter for its effective use in research and development. While a lack of published quantitative data exists, a sound prediction of its solubility behavior can be made based on its molecular structure. The compound is anticipated to exhibit good solubility in a range of common polar aprotic and nonpolar organic solvents, with limited solubility in highly polar protic solvents like water. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in their solvents of interest, enabling informed decisions in reaction setup, purification, and formulation development. This guide serves as a foundational resource, empowering scientists to confidently navigate the solubility landscape of this versatile chemical intermediate.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenoxy)benzaldehyde. Retrieved January 26, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 26, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 26, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 26, 2026, from [Link]

- T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents. Retrieved January 26, 2026, from a PDF accessible through various university course websites. A representative version can often be found with a web search for the title.

- University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 26, 2026, from a PDF accessible through the university's chemistry department website. A representative version can often be found with a web search for the title.

- University of Rochester. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026, from a PDF accessible through the university's chemistry department website. A representative version can often be found with a web search for the title.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Nitrophenoxy)benzaldehyde | C13H9NO4 | CID 4739591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-(4-Nitrophenoxy)benzaldehyde

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the untapped research potential of 4-(4-Nitrophenoxy)benzaldehyde. This versatile aromatic aldehyde, characterized by a diaryl ether linkage, a reactive aldehyde moiety, and an electron-withdrawing nitro group, stands as a pivotal precursor for novel therapeutic agents and advanced functional materials. We will delve into its synthesis, and, more importantly, chart a course for future investigations in medicinal chemistry and materials science, providing detailed experimental avenues and the scientific rationale that underpins them.

Core Compound Profile: 4-(4-Nitrophenoxy)benzaldehyde

4-(4-Nitrophenoxy)benzaldehyde (CAS No. 50961-54-1) is a crystalline solid with the molecular formula C₁₃H₉NO₄.[1] Its structure is distinguished by a 4-nitrophenoxy substituent on a benzaldehyde ring, creating a molecule with distinct electronic and reactive characteristics. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.22 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 108-112 °C |

| CAS Number | 50961-54-1 |

Data sourced from PubChem CID 4739591.[1]

Foundational Synthesis: A Reliable Pathway

A robust and reproducible synthesis is the bedrock of any chemical research program. For 4-(4-Nitrophenoxy)benzaldehyde, a highly efficient method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 4-nitrophenol. The electron-withdrawing nitro group on the phenoxide leaving group and the aldehyde group on the benzene ring activate the aromatic ring towards nucleophilic attack, facilitating a high-yielding reaction.

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)benzaldehyde

This protocol is based on established principles of nucleophilic aromatic substitution reactions.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

4-Nitrophenol (1.05 eq)[2]

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol and anhydrous DMF.

-

Stir the mixture until the 4-nitrophenol is completely dissolved.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the potassium 4-nitrophenoxide in situ.

-

To this suspension, add 4-fluorobenzaldehyde dropwise over 10 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

-

A precipitate of the crude product will form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

-

Further wash the solid with a small amount of cold diethyl ether to remove any unreacted 4-fluorobenzaldehyde.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Characterization:

-

¹H NMR: To confirm the aromatic and aldehydic protons.

-

¹³C NMR: To identify all unique carbon atoms.

-

FT-IR: To verify the presence of the aldehyde C=O stretch (~1700 cm⁻¹), the ether C-O-C stretch, and the nitro N-O stretches.

-

Mass Spectrometry: To confirm the molecular weight.

Caption: Research workflow for pyrazolone-based drug discovery.

Rationale: Chalcones, or α,β-unsaturated ketones, are well-established precursors for flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities, including antimicrobial effects. [3]The Claisen-Schmidt condensation of 4-(4-Nitrophenoxy)benzaldehyde with various acetophenones provides a straightforward route to a diverse library of chalcones.

Proposed Experimental Protocol: Synthesis of a Chalcone Derivative

-

Dissolve 4-(4-Nitrophenoxy)benzaldehyde (1 eq) and a substituted acetophenone (1 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with cold water, and recrystallize from ethanol.

Further Research:

-

Antimicrobial Evaluation: Screen the synthesized chalcones against a panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Investigate the mode of action of the most potent compounds, for example, by examining their effects on bacterial cell membrane integrity or specific enzymatic pathways.

-

Anticancer and Anti-inflammatory Screening: Given the known broad bioactivity of chalcones, these derivatives should also be evaluated for their potential as anticancer and anti-inflammatory agents.

Materials Science: Building Blocks for High-Performance Polymers and NLO Materials

The rigid, aromatic structure of 4-(4-Nitrophenoxy)benzaldehyde, combined with its reactive aldehyde and polarizable nitro group, makes it an attractive monomer for the synthesis of advanced materials.

Rationale: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. [4]The aldehyde group of 4-(4-Nitrophenoxy)benzaldehyde can be oxidized to a carboxylic acid, which can then be converted to a dianhydride monomer. Alternatively, the nitro group can be reduced to an amine, yielding a diamine monomer. These monomers can then be polymerized to form novel polyimides with potentially unique properties conferred by the diaryl ether linkage.

Proposed Research Directions:

-

Monomer Synthesis:

-

Dianhydride Route: Oxidize the aldehyde of 4-(4-Nitrophenoxy)benzaldehyde to a carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with a diol to form a diester, which can be cyclized to the dianhydride.

-

Diamine Route: Reduce the nitro group of 4-(4-Nitrophenoxy)benzaldehyde to an amine. The aldehyde can then be protected, the molecule dimerized, and the protecting group removed to create a diamine.

-

-

Polymerization: Perform polycondensation reactions between the synthesized monomers and commercially available comonomers to produce a series of new polyimides.

-

Characterization:

-

Thermal Properties: Analyze the thermal stability and glass transition temperatures of the resulting polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Mechanical Properties: Evaluate the tensile strength, modulus, and elongation at break of thin films cast from the polyimide solutions.

-

Solubility: Investigate the solubility of the new polyimides in a range of organic solvents.

-

Rationale: The molecular structure of 4-(4-Nitrophenoxy)benzaldehyde, featuring an electron-donating ether oxygen and an electron-withdrawing nitro group connected through a π-conjugated system, is a classic donor-π-acceptor (D-π-A) motif. Such structures are known to exhibit significant second-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. [5] Proposed Research Pathway:

-

Synthesis of NLO Chromophores: Use 4-(4-Nitrophenoxy)benzaldehyde as a key building block to synthesize a series of chalcone-like molecules and other extended π-systems. This can be achieved through Knoevenagel or Wittig-type reactions to elongate the conjugated bridge.

-

Characterization of NLO Properties:

-

Kurtz-Perry Powder Technique: Perform initial screening of the second-harmonic generation (SHG) efficiency of the synthesized compounds.

-

Z-scan Technique: For promising candidates, conduct Z-scan measurements to determine the magnitude of the third-order NLO susceptibility.

-

-

Computational Modeling: Employ density functional theory (DFT) calculations to correlate the molecular structure of the synthesized compounds with their hyperpolarizabilities and to guide the design of new chromophores with enhanced NLO properties.

Conclusion

4-(4-Nitrophenoxy)benzaldehyde is far more than a simple chemical intermediate. Its strategic combination of reactive functional groups and inherent electronic properties makes it a highly valuable platform for innovation in both medicinal chemistry and materials science. The research avenues outlined in this guide represent a starting point for unlocking the full potential of this versatile molecule. By pursuing these and other creative synthetic and application-oriented studies, the scientific community can pave the way for the development of novel drugs and advanced materials with significant societal impact.

References

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Ghamdi, K. M. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 15(10), 1239. [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Gheorghe, R., & Balan-Porcarasu, M. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]

-

El-Sayed, M. A., & El-Sattar, N. E. A. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 8(1), 63. [Link]

-

Isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs)were synthesized and their structures were determined via IR spectra and 1H NMR. Polyimides were then prepared from isomeric BPFDAs and aromatic diamines in N, N-Dimethylacetamide (DMAc) via the conventional two-step method. (2008). Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5176-5186. [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Dolle, R. E., & Nelson, K. H. (1999). Comprehensive Survey of Combinatorial Library Synthesis: 1998. Journal of Combinatorial Chemistry, 1(4), 235-282. [Link]

-

Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. [Link]

-

Ferreira, M. L., & Guedes, R. C. (2019). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 4(2), 3935-3945. [Link]

-

Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

-

Wikipedia. (2023, December 2). 4-Nitrophenol. In Wikipedia. [Link]

Sources

- 1. 4-(4-Nitrophenoxy)benzaldehyde | C13H9NO4 | CID 4739591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application of 4-(4-Nitrophenoxy)benzaldehyde in Polymer Chemistry: A Guide to Synthesis and Functionalization

Introduction: A Versatile Building Block for Functional Poly(aryl ether)s

4-(4-Nitrophenoxy)benzaldehyde is a unique aromatic compound possessing two key functional moieties: a nitro group activating the aromatic ring towards nucleophilic substitution and a reactive aldehyde group. This bifunctionality makes it an intriguing, albeit not yet widely reported, A-B type monomer for the synthesis of functional poly(aryl ether)s. The electron-withdrawing nature of the nitro group facilitates the displacement of the phenoxy linkage by a suitable nucleophile in a step-growth polymerization, a process known as nucleophilic aromatic substitution (SNAr) polymerization. This reaction is a cornerstone in the synthesis of high-performance polymers like poly(ether imide)s and poly(ether ketone)s.[1][2][3]

The resulting polymer would feature a poly(aryl ether) backbone, known for its thermal stability and chemical resistance, with a pendant aldehyde group on each repeating unit. These aldehyde functionalities serve as versatile handles for post-polymerization modification, allowing for the tailoring of polymer properties.[4][5][6] For instance, the aldehyde groups can readily react with amines to form Schiff bases, enabling the cross-linking of the polymer chains to form hydrogels or thermosetting materials.[7][8][9] This dual nature of 4-(4-Nitrophenoxy)benzaldehyde—acting as a polymerizable unit and a carrier of functionality—opens avenues for the development of novel materials for applications in drug delivery, tissue engineering, and advanced coatings.

This application note provides a detailed protocol for the proposed synthesis of a poly(ether) from 4-(4-Nitrophenoxy)benzaldehyde and its subsequent cross-linking.

Part 1: Synthesis of Aldehyde-Functionalized Poly(aryl ether)

The polymerization of 4-(4-Nitrophenoxy)benzaldehyde is proposed to proceed via a self-condensation reaction where the phenoxide generated in situ from one monomer attacks the nitro-activated aromatic ring of another, displacing the nitro group. This nucleophilic aromatic substitution reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Reaction Mechanism

The polymerization is a step-growth process. The key is the activation of the aromatic ring by the para-nitro group, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack.[10][11] The presence of a strong base is required to generate the phenoxide nucleophile.

Caption: Proposed self-condensation of 4-(4-Nitrophenoxy)benzaldehyde.

Experimental Protocol: Polymerization

Materials:

-

4-(4-Nitrophenoxy)benzaldehyde (Monomer)

-

Anhydrous Potassium Carbonate (K₂CO₃) (Base)

-

N,N-Dimethylacetamide (DMAc) (Solvent)

-

Toluene (Azeotroping agent)

-

Methanol (for precipitation)

-

Deionized Water

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Charging the Reactor: To the flask, add 4-(4-Nitrophenoxy)benzaldehyde (1 equivalent) and an equimolar amount of anhydrous potassium carbonate.

-

Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20% (w/v) and a small amount of toluene (5% of DMAc volume) to act as an azeotroping agent.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a gentle nitrogen flow. Water generated from the reaction between the base and any residual moisture, and potentially from the monomer itself, will be removed azeotropically with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.

-

Polymerization: After dehydration, slowly raise the temperature to 160-170 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction at this temperature for 8-12 hours.

-

Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts and residual solvent. Further washing with hot methanol is recommended.

-

Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Characterization of the Polymer

The structure and properties of the resulting aldehyde-functionalized poly(aryl ether) can be confirmed by various analytical techniques.

| Technique | Expected Observations |

| FTIR Spectroscopy | Disappearance of the nitro group peaks (~1520 and 1340 cm⁻¹). Presence of characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C-O-C stretch (~1240 cm⁻¹), and aromatic C-H stretches. |

| ¹H NMR Spectroscopy | Appearance of a characteristic aldehyde proton signal (~9.8-10.0 ppm). Complex aromatic proton signals corresponding to the polymer backbone. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer, indicated by the onset of decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the amorphous polymer. |

Part 2: Cross-linking of Aldehyde-Functionalized Poly(aryl ether)

The pendant aldehyde groups on the polymer backbone are excellent sites for cross-linking reactions. A common and efficient method is the formation of Schiff bases (imines) by reacting the aldehyde with a diamine cross-linker.[7][12] This reaction is often reversible, leading to the formation of dynamic covalent networks, which can exhibit self-healing properties.

Reaction Mechanism: Schiff Base Formation

The aldehyde groups on the polymer chains react with the primary amine groups of a diamine molecule to form imine linkages, resulting in a three-dimensional polymer network.

Caption: Cross-linking via Schiff base formation.

Experimental Protocol: Cross-linking

Materials:

-

Aldehyde-functionalized poly(aryl ether) (synthesized in Part 1)

-

Diamine cross-linker (e.g., 1,6-hexanediamine, Jeffamine®)

-

Solvent (e.g., N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

Polymer Solution Preparation: Dissolve the aldehyde-functionalized poly(aryl ether) in a suitable solvent (e.g., DMF) to form a solution of a desired concentration (e.g., 10% w/v).

-

Cross-linker Addition: To the polymer solution, add the diamine cross-linker. The molar ratio of aldehyde groups to amine groups can be varied to control the cross-linking density. A 2:1 molar ratio of aldehyde to diamine is a good starting point for forming a well-cross-linked network.

-

Casting and Curing: Cast the resulting solution onto a glass plate or into a mold.

-

Solvent Evaporation and Curing: Place the cast film or mold in an oven at a moderately elevated temperature (e.g., 60-80 °C) to facilitate solvent evaporation and the Schiff base formation. The curing time will depend on the temperature and the reactivity of the specific diamine used.

-

Characterization of the Cross-linked Polymer: The formation of the cross-linked network can be confirmed by swelling tests and by observing changes in thermal and mechanical properties.

| Technique | Expected Observations |

| Swelling Test | The cross-linked polymer will swell in a good solvent but will not dissolve, indicating the formation of a network structure. The degree of swelling is inversely proportional to the cross-linking density. |

| FTIR Spectroscopy | Appearance of a C=N imine stretching vibration (~1650 cm⁻¹) and a decrease in the intensity of the aldehyde C=O peak (~1700 cm⁻¹). |

| Dynamic Mechanical Analysis (DMA) | An increase in the storage modulus and glass transition temperature (Tg) compared to the un-cross-linked polymer. |

Conclusion

4-(4-Nitrophenoxy)benzaldehyde presents a promising, though underexplored, platform for the synthesis of functional poly(aryl ether)s. The protocols detailed in this application note provide a scientifically grounded framework for researchers to explore the potential of this monomer. The ability to introduce aldehyde functionalities directly into a stable polymer backbone opens up a wide range of possibilities for creating advanced materials with tailored properties for diverse applications. Further research into the optimization of the polymerization conditions and the exploration of different cross-linking and post-polymerization modification strategies is highly encouraged.

References

-

Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. Journal of the American Chemical Society. [Link]

-

Recent Developments in Polyether Synthesis. ResearchGate. [Link]

-

Dual-Self-Crosslinking Effect of Alginate-Di-Aldehyde with Natural and Synthetic Co-Polymers as Injectable In Situ-Forming Biodegradable Hydrogel. MDPI. [Link]

-

Synthesis and Characterization of Polyetherimides Derived from AB Monomers. Taylor & Francis Online. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. PubMed. [Link]

-

Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Aldehyde-mediated crosslinking of polymers comprising alcohol, amine,... ResearchGate. [Link]

-

Synthesis and characterization of AB-type monomers and polyimides: a review. Taylor & Francis Online. [Link]

-

Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

From monomer synthesis to polymers with pendant aldehyde groups. ResearchGate. [Link]

-

Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

-

Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. [Link]

-

Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. Macromolecules. [Link]

-

CHEMISTRY (862). Council for the Indian School Certificate Examinations. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

-